molecular formula C19H17ClF3N3O3S B2944134 3-[(4-Chlorophenyl)methylsulfonyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole CAS No. 383146-74-5

3-[(4-Chlorophenyl)methylsulfonyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole

Cat. No.: B2944134
CAS No.: 383146-74-5
M. Wt: 459.87
InChI Key: SBTPNPKUFRKMHX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a sulfonyl group at the 3-position [(4-chlorophenyl)methylsulfonyl], an ethyl substituent at the 4-position, and a phenoxymethyl moiety bearing a trifluoromethyl group at the 5-position.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfonyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N3O3S/c1-2-26-17(11-29-16-5-3-4-14(10-16)19(21,22)23)24-25-18(26)30(27,28)12-13-6-8-15(20)9-7-13/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTPNPKUFRKMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1S(=O)(=O)CC2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-Chlorophenyl)methylsulfonyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is a derivative of the triazole class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

The compound's molecular formula is C18H15ClF3N3O2SC_{18}H_{15}ClF_3N_3O_2S, with a molecular weight of approximately 429.8 g/mol. Its structure incorporates a triazole ring, chlorophenyl group, and sulfonyl moiety, which are critical for its biological activity.

Cytotoxicity

Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related triazole compound showed a selective cytotoxic effect on melanoma cells (VMM917) with an IC50 value indicating potent activity compared to normal cells . The mechanism involved cell cycle arrest at the S phase and reduced melanin production, suggesting potential applications in melanoma therapy.

CompoundCell LineIC50 (µg/mL)Mechanism of Action
B9VMM9174.9-fold selective cytotoxicityCell cycle arrest at S phase; decreased melanin

The proposed mechanisms for the biological activity of triazole derivatives include:

  • Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin synthesis. By inhibiting this enzyme, these compounds can reduce melanin production in melanoma cells .
  • Induction of Apoptosis : Many studies suggest that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Cycle Modulation : As noted in studies involving related compounds, these triazoles can cause cell cycle arrest, particularly at the S phase, thereby preventing cancer cell proliferation .

Study 1: Cytotoxic Effects on Melanoma Cells

A study focused on a derivative similar to this compound revealed that it exhibited significant cytotoxicity against human melanoma cells. The compound was tested using MTT assays and flow cytometry to assess its effects on cell viability and cell cycle progression .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of triazole derivatives indicated that modifications to the phenyl rings and substituents significantly affect their biological activity. For example, the presence of electron-withdrawing groups like trifluoromethyl enhances the potency against cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Triazole Derivatives

Substituent Effects on Reactivity and Stability

Table 1: Key Substituents and Their Impact
Compound Name Substituents at Key Positions Key Functional Groups Stability/Reactivity Insights
Target Compound 3: (4-Cl-Ph)CH2SO2; 4: C2H5; 5: [3-CF3-PhO]CH2 Sulfonyl, CF3, ethyl Sulfonyl enhances electrophilicity; CF3 improves metabolic stability
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-[[3-(trifluoromethyl)benzyl]sulfanyl]-4H-1,2,4-triazole 3: (4-Cl-Ph); 4: 4-Me-Ph; 5: [3-CF3-PhCH2]S Sulfanyl, CF3 Sulfanyl group increases lipophilicity but reduces oxidative stability compared to sulfonyl
4-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole 3: (2,4-Cl2-PhCH2)S; 5: 4-MeO-Ph Sulfanyl, Cl, MeO Methoxy enhances solubility; dichlorobenzyl sulfanyl may improve antifungal activity
5-[3-(4-Chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol 3: SH; 5: [4-Cl-2-Me-PhO]CH2CH2CH2 Thiol, Cl, ethyl Thiol group prone to oxidation; propyl chain increases flexibility

Key Observations :

  • Sulfonyl vs. Sulfanyl : Sulfonyl derivatives (target compound) exhibit higher oxidative stability and electrophilicity compared to sulfanyl analogs, which are more lipophilic but susceptible to oxidation .
  • Ethyl vs.

Key Observations :

  • The target compound’s synthesis involves additional oxidation steps compared to sulfanyl analogs, increasing complexity .
  • Thione derivatives (e.g., ) utilize cyclization under reflux, offering scalability for industrial applications .

Key Observations :

  • Sulfanyl and thione derivatives show broader reported activities (antifungal, antimicrobial) compared to sulfonyl analogs .
  • Methoxy-substituted triazoles (e.g., ) exhibit unique plant-growth-promoting properties, highlighting substituent-dependent diversification .

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